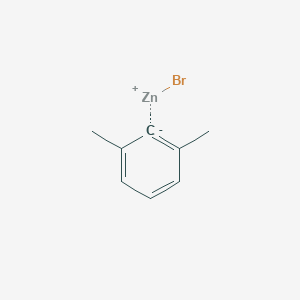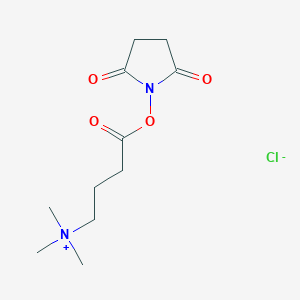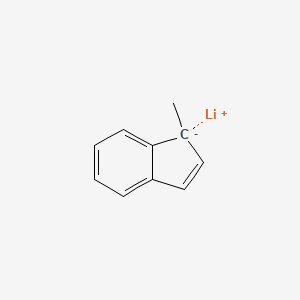
Ethyl (2R)-2-acetoxy-3-(2-hydroxyphenyl)propanoate
Overview
Description
Ethyl (2R)-2-acetoxy-3-(2-hydroxyphenyl)propanoate, also known as Ethyl 3-(2-hydroxyphenyl)propanoate, is a chemical compound with the molecular formula C11H14O3 . It has a molecular weight of 194.2271 . Other names for this compound include Benzenepropanoic acid, 2-hydroxy-, ethyl ester; Hydrocinnamic acid, o-hydroxy-, ethyl ester; Ethyl melilotate; Ethyl o-hydroxyhydrocinnamate .
Molecular Structure Analysis
The molecular structure of Ethyl (2R)-2-acetoxy-3-(2-hydroxyphenyl)propanoate consists of 11 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms . The IUPAC Standard InChIKey for this compound is HXMJMZSXBPHDKV-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
Ethyl (2R)-2-acetoxy-3-(2-hydroxyphenyl)propanoate is a white solid with a slight spicy aroma . It is practically insoluble to insoluble in water but soluble in ethanol . The boiling point of this compound is between 281-283 ºC .Scientific Research Applications
Polymorphism in Pharmaceuticals : Vogt et al. (2013) conducted a study on polymorphic forms of a compound similar to Ethyl (2R)-2-acetoxy-3-(2-hydroxyphenyl)propanoate. They used spectroscopic and diffractometric techniques to characterize these forms, highlighting the challenges in analytical and physical characterization of such compounds (Vogt, Williams, Johnson, & Copley, 2013).
Sensory Interactions in Wine : A study by Lytra et al. (2013) focused on the impact of various red wine esters, including compounds structurally similar to Ethyl (2R)-2-acetoxy-3-(2-hydroxyphenyl)propanoate, on the perception of fruity aromas. They found that certain esters have a synergistic effect in enhancing overall aroma intensity (Lytra, Tempère, Le Floch, de Revel, & Barbe, 2013).
Isolation from Natural Sources : Khan et al. (2019) isolated new natural products from Vincetoxicum stocksii, including a compound structurally related to Ethyl (2R)-2-acetoxy-3-(2-hydroxyphenyl)propanoate. This highlights the potential of discovering similar compounds in natural sources (Khan, Tousif, Raiz, Nazir, Mukhtar, Ali, Tareen, & Saleem, 2019).
Enantiomeric Neolignans : Research by Chen et al. (2010) on Lobelia Chinensis identified enantiomeric neolignans structurally related to Ethyl (2R)-2-acetoxy-3-(2-hydroxyphenyl)propanoate. This indicates its relevance in the study of plant-derived compounds (Chen, Huang, Wang, Han, Wang, Zhang, & Ye, 2010).
Synthetic Applications : Zhang Dan-shen (2009) explored the synthesis of a compound that includes the framework of Ethyl (2R)-2-acetoxy-3-(2-hydroxyphenyl)propanoate. This demonstrates the synthetic versatility of such compounds in organic chemistry (Zhang Dan-shen, 2009).
Novel Copolymers : A study by Wojdyla et al. (2022) on novel copolymers involving ethyl 2-cyano-3-phenyl-2-propenoates, closely related to Ethyl (2R)-2-acetoxy-3-(2-hydroxyphenyl)propanoate, reveals the potential of such compounds in polymer science (Wojdyla, Killam, Grady, Jesani, Johnson, Kalamaras, Kong, Thompson, Rallo, Lampignano, Malhotra, Mikach, & Kharas, 2022).
properties
IUPAC Name |
ethyl (2R)-2-acetyloxy-3-(2-hydroxyphenyl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O5/c1-3-17-13(16)12(18-9(2)14)8-10-6-4-5-7-11(10)15/h4-7,12,15H,3,8H2,1-2H3/t12-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVQVEFPDYMABLQ-GFCCVEGCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=CC=C1O)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H](CC1=CC=CC=C1O)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (2R)-2-acetoxy-3-(2-hydroxyphenyl)propanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![t-Butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]-N-methylcarbamate](/img/structure/B6306649.png)
![Benzyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B6306653.png)